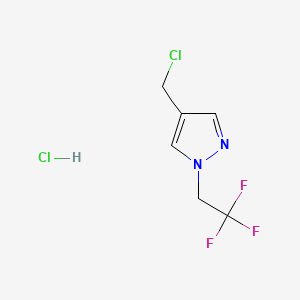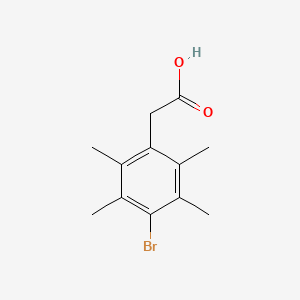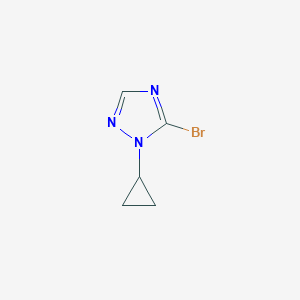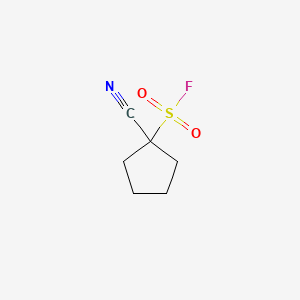
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a chloromethyl group and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC). The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of this compound.
化学反应分析
Types of Reactions
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-(iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C6H7Cl2F3N2 |
|---|---|
分子量 |
235.03 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C6H6ClF3N2.ClH/c7-1-5-2-11-12(3-5)4-6(8,9)10;/h2-3H,1,4H2;1H |
InChI 键 |
HLPCTOMFNPBXPS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(F)(F)F)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)

![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)



![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
